molecular formula C9H7NO2S2 B2523488 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid CAS No. 945530-34-7

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2523488
CAS No.: 945530-34-7
M. Wt: 225.28
InChI Key: GCXVZYUQHUAQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thienopyridine core with a methylthio (-SMe) substituent at position 2 and a carboxylic acid (-COOH) group at position 3.

Properties

IUPAC Name

2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVZYUQHUAQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=C(S1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid, often involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the Gewald reaction, which synthesizes thieno[2,3-b]pyridine derivatives from 2,2-dimethyltetrahydropyran-4-ones, cyanoacetic acid derivatives, and sulfur in a basic medium .

Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve optimizing reaction conditions to improve yields and reduce by-products. For example, using a mixture of morpholine and diethylamine as catalysts and carrying out the reaction at lower temperatures can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid exhibits significant anti-proliferative activity against various cancer cell lines. It has been shown to act as an inhibitor of phospholipase C, disrupting cell cycle progression and inducing apoptosis in tumor cells. Notably, studies have demonstrated its effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7, where it exhibited cytotoxic effects linked to metabolic shifts towards glucose metabolism in cancer stem cells .

Synthesis and Derivatives

Recent advancements in synthetic methodologies have enabled more efficient production of this compound. The synthesis typically involves multi-step reactions that yield high purity and yield . This efficiency opens avenues for developing derivatives that may enhance biological activity or target specific diseases.

Notable Derivatives

Compound NameStructureBiological ActivityUnique Features
3-Amino-thieno[2,3-b]pyridine-2-carboxamideStructureAnti-cancerContains an amino group enhancing reactivity
4-Methyl-thieno[2,3-b]pyridine-5-carboxylic acidStructureAntimicrobialExhibits broad-spectrum antimicrobial activity
Thieno[2,3-b]quinoline derivativesStructureAnti-proliferativeKnown for improved solubility and potency

Case Studies

  • Breast Cancer Research : A study assessed the cytotoxic effects of this compound on MDA-MB-231 cells. Results indicated significant cell death after treatment with concentrations as low as 0.05 µM over 24 hours, with maximal cytotoxicity observed at higher concentrations over extended periods .
  • Inflammatory Disease Models : The compound has also been investigated for its potential in treating conditions mediated by the NF-κB pathway. Inhibitors derived from thieno[2,3-b]pyridine structures have shown promise in preclinical models for diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . By inhibiting this kinase, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Selectivity: SB-205384’s initial classification as an α3-selective GABAAR modulator was revised due to cross-reactivity with α5 and α6 subunits, highlighting how minor structural changes (e.g., tetrahydrobenzo ring, ester group) alter target selectivity .

Antitumor Activity :

  • Compounds with nitro and cyclopropyl substituents (e.g., 9a-c) exhibit potent activity against ovarian cancer cells (IGROV1), suggesting that electron-withdrawing groups and fused ring systems enhance antitumor efficacy .

Synthetic Accessibility: The methyl ester derivative (e.g., methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) demonstrates the utility of ester protection for carboxylic acid groups, simplifying synthesis and purification .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :
    • Carboxylic acid derivatives (e.g., target compound) show strong C=O stretches near 1690–1770 cm⁻¹ .
    • Esters (e.g., SB-205384) exhibit additional ester C=O peaks at ~1745 cm⁻¹ .
  • NMR Spectroscopy :
    • Aromatic protons in phenyl-substituted analogs (e.g., 2-(4-hydroxyphenyl)-5-(4-methoxyphenyl) derivative) resonate at δ 7.14–7.78 ppm, while NH2 groups appear as singlets near δ 4.05 ppm .

Biological Activity

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid (CAS: 945530-34-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer effects and mechanisms of action, supported by relevant data, case studies, and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C9H7NO2S2
  • Molecular Weight: 225.28 g/mol
  • Purity: 97% .

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines and alter metabolic profiles associated with cancer progression.

Anticancer Mechanisms

  • Cytotoxicity : In a study involving breast cancer cell lines (MDA-MB-231 and MCF-7), this compound demonstrated cytotoxic effects with an IC50 value of approximately 2 µM after 48 hours of treatment. The compound induced apoptosis, as evidenced by increased early and late apoptotic cell populations .
  • Metabolic Profiling : The compound's treatment resulted in significant alterations in the metabolic pathways of treated cells, particularly affecting glycolysis and pyruvate metabolism. A total of 21 metabolites were identified, highlighting the compound's impact on cellular metabolism .
  • Cancer Stem Cells (CSCs) : The treatment with this compound led to a decrease in the population of cancer stem cells in the MDA-MB-231 line, indicating its potential to target these resilient cells that contribute to cancer recurrence .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityMDA-MB-2310.05Induces apoptosis
CytotoxicityMCF-72.5Induces apoptosis
Metabolic ChangesMDA-MB-231 & MCF-7N/AAlters glycolytic and pyruvate pathways
CSC ReductionMDA-MB-231N/ADecreases percentage of CSCs

Study on Anticancer Effects

A notable study published in Nature investigated the effects of thieno[2,3-b]pyridine derivatives on breast cancer cells. The results indicated that compounds similar to this compound could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship of thieno[2,3-b]pyridine derivatives revealed that modifications at various positions could enhance biological activity. This suggests that this compound may serve as a lead compound for developing more potent anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.